molecular formula C9H16N2O2 B14817898 ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate

ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate

Cat. No.: B14817898
M. Wt: 184.24 g/mol
InChI Key: SULDDMOQJXWUNO-YUMQZZPRSA-N
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Description

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole is a heterocyclic compound with a unique structure that includes a fused pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6AR)-5-ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the cyclization of a hemiacetal followed by dehydration steps .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which (3AR,6AR)-5-ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives such as:

Uniqueness

What sets (3AR,6AR)-5-ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole apart is its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

SULDDMOQJXWUNO-YUMQZZPRSA-N

Isomeric SMILES

CCOC(=O)N1C[C@@H]2CCN[C@H]2C1

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1

Origin of Product

United States

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